3-Azetidinomethyl-4'-thiomethylbenzophenone
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Overview
Description
3-Azetidinomethyl-4’-thiomethylbenzophenone: is an important compound in organic chemistry, widely used in various fields of research and industry. It has the molecular formula C18H19NOS and a molecular weight of 297.4 g/mol . This compound is known for its unique structure, which includes an azetidine ring and a thiomethyl group attached to a benzophenone core.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 3-Azetidinomethyl-4’-thiomethylbenzophenone typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.
Attachment of the Azetidine Ring to Benzophenone: The azetidine ring is then attached to the benzophenone core through a nucleophilic substitution reaction.
Introduction of the Thiomethyl Group: The thiomethyl group is introduced via a thiolation reaction, where a suitable thiol reagent is used to replace a leaving group on the benzophenone core.
Industrial Production Methods:
Industrial production of 3-Azetidinomethyl-4’-thiomethylbenzophenone follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of advanced catalysts and controlled environments to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Azetidinomethyl-4’-thiomethylbenzophenone can undergo oxidation reactions, where the thiomethyl group is oxidized to a sulfoxide or sulfone.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the benzophenone core and the azetidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Various reduced derivatives of the benzophenone core and azetidine ring.
Substitution Products: Substituted benzophenone derivatives with different functional groups.
Scientific Research Applications
Chemistry:
3-Azetidinomethyl-4’-thiomethylbenzophenone is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology:
In biological research, this compound is used to study enzyme interactions and protein-ligand binding. Its ability to form stable complexes with biological macromolecules makes it a valuable tool in biochemical assays.
Medicine:
The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structural features are explored for designing drugs with specific biological activities.
Industry:
In the industrial sector, 3-Azetidinomethyl-4’-thiomethylbenzophenone is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of 3-Azetidinomethyl-4’-thiomethylbenzophenone involves its interaction with specific molecular targets, such as enzymes and receptors. The azetidine ring and thiomethyl group play crucial roles in binding to these targets, modulating their activity and leading to desired biological effects. The pathways involved include enzyme inhibition, receptor activation, and signal transduction modulation.
Comparison with Similar Compounds
- 4’-Methylthio-3-azetidinomethylbenzophenone
- 3-Azetidinomethyl-4’-methylbenzophenone
- 3-Azetidinomethyl-4’-ethoxybenzophenone
Uniqueness:
3-Azetidinomethyl-4’-thiomethylbenzophenone stands out due to the presence of both the azetidine ring and the thiomethyl group. This combination imparts unique chemical and biological properties, making it more versatile and effective in various applications compared to its similar counterparts.
Properties
IUPAC Name |
[3-(azetidin-1-ylmethyl)phenyl]-(4-methylsulfanylphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NOS/c1-21-17-8-6-15(7-9-17)18(20)16-5-2-4-14(12-16)13-19-10-3-11-19/h2,4-9,12H,3,10-11,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOHKFSYIDJUCLV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(=O)C2=CC=CC(=C2)CN3CCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50643249 |
Source
|
Record name | {3-[(Azetidin-1-yl)methyl]phenyl}[4-(methylsulfanyl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50643249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898771-55-6 |
Source
|
Record name | Methanone, [3-(1-azetidinylmethyl)phenyl][4-(methylthio)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898771-55-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | {3-[(Azetidin-1-yl)methyl]phenyl}[4-(methylsulfanyl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50643249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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